Methyl 2-benzamido-1,3-benzothiazole-6-carboxylate
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Overview
Description
Methyl 2-benzamido-1,3-benzothiazole-6-carboxylate is an organic compound belonging to the benzothiazole family This compound is characterized by a benzothiazole ring fused with a benzamide group and a carboxylate ester
Mechanism of Action
Target of Action
Methyl 2-benzamido-1,3-benzothiazole-6-carboxylate is a complex compound with potential pharmacological activity. Similar benzothiazole derivatives have been shown to interact with cyclo-oxygenase (cox) enzymes, particularly cox-2 . These enzymes play a crucial role in the biosynthesis of prostaglandins, which are involved in inflammation and pain .
Mode of Action
It’s known that benzothiazole derivatives can inhibit the cox-2 pathway, reducing the production of prostaglandins and thereby alleviating inflammation and pain .
Biochemical Pathways
The compound likely affects the arachidonic acid pathway, where COX enzymes catalyze the conversion of arachidonic acid to prostaglandins . By inhibiting COX-2, the compound may reduce the production of prostaglandins, leading to decreased inflammation and pain .
Result of Action
The result of the compound’s action would likely be a reduction in inflammation and pain, given its potential role in inhibiting the COX-2 enzyme and reducing prostaglandin production . .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-benzamido-1,3-benzothiazole-6-carboxylate typically involves the condensation of 2-aminobenzothiazole with benzoyl chloride, followed by esterification with methanol. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters is common in industrial settings.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: This compound can participate in nucleophilic substitution reactions, where the benzamide group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and catalytic amounts of acids.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, alcohols, and thiols in the presence of catalysts or under basic conditions.
Major Products Formed:
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzothiazole derivatives.
Scientific Research Applications
Methyl 2-benzamido-1,3-benzothiazole-6-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and dyes, due to its unique structural properties.
Comparison with Similar Compounds
- 2-Methylbenzothiazole
- 2-Amino-6-methylbenzothiazole
- Benzothiazole-6-carboxylic acid
Comparison: Methyl 2-benzamido-1,3-benzothiazole-6-carboxylate is unique due to its benzamide and carboxylate ester functionalities, which confer distinct chemical reactivity and biological activity compared to other benzothiazole derivatives. Its ability to participate in diverse chemical reactions and its potential therapeutic applications make it a valuable compound in research and industry .
Properties
IUPAC Name |
methyl 2-benzamido-1,3-benzothiazole-6-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O3S/c1-21-15(20)11-7-8-12-13(9-11)22-16(17-12)18-14(19)10-5-3-2-4-6-10/h2-9H,1H3,(H,17,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEAWXDRJIDNWRY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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